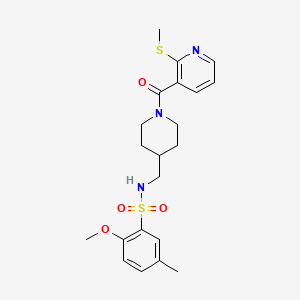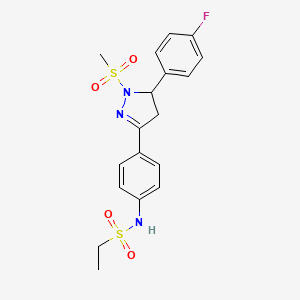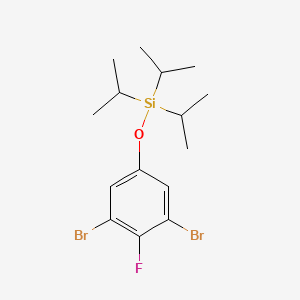![molecular formula C12H13ClO B2392757 [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287300-92-7](/img/structure/B2392757.png)
[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CPBM, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. CPBM is a bicyclic compound that contains a chlorophenyl group and a hydroxyl group. It has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor. When [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol binds to the receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception. [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been shown to have an effect on the levels of certain neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects
[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to have anxiolytic and antidepressant effects in behavioral tests. [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been found to increase the levels of certain neurotransmitters, including dopamine and serotonin, in the brain. It has also been shown to have an effect on the immune system, reducing inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is its high affinity for the mu-opioid receptor, which makes it a promising candidate for the development of analgesic and anti-inflammatory drugs. However, [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been shown to have addictive properties, which may limit its use in clinical settings. In addition, further research is needed to determine the safety and efficacy of [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol in humans.
Zukünftige Richtungen
There are several future directions for the study of [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of research is the development of [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol analogues that have improved pharmacological properties, such as reduced addictive potential. Another area of research is the investigation of the effects of [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Finally, further research is needed to determine the safety and efficacy of [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol in humans, including its potential use as a treatment for pain, inflammation, and mood disorders.
Conclusion
In conclusion, [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. It has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects, and it has a high affinity for the mu-opioid receptor. However, further research is needed to determine its safety and efficacy in humans, and to develop [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol analogues with improved pharmacological properties.
Synthesemethoden
[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized through various methods, including the Grignard reaction and the reduction of a ketone intermediate. One common synthesis method involves the reaction of 2-chlorobenzaldehyde with cyclohexanone in the presence of a catalytic amount of zinc chloride. The resulting product is then reduced using sodium borohydride to yield [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol.
Wissenschaftliche Forschungsanwendungen
[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been studied for its potential pharmacological properties, including its use as an analgesic and anti-inflammatory agent. It has also been investigated for its potential use as a treatment for depression and anxiety disorders. [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain regulation and mood modulation.
Eigenschaften
IUPAC Name |
[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-10-4-2-1-3-9(10)12-5-11(6-12,7-12)8-14/h1-4,14H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTVNBRIHZKRPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=CC=C3Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2392675.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2392677.png)
![cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2392678.png)
![N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2392679.png)
![[(1S)-2,2-dimethylcyclopropyl]methanol](/img/structure/B2392684.png)





![2-Azatricyclo[7.3.0.0,3,7]dodeca-1(9),3(7)-dien-8-one](/img/structure/B2392693.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2392696.png)